9,10-Bis[phenyl(m-tolyl)-amino]anthracene
Description
9,10-Bis[phenyl(m-tolyl)-amino]anthracene is a symmetrically substituted anthracene derivative featuring two phenyl(m-tolyl)amino groups at the 9 and 10 positions. This compound belongs to the family of triarylamine-functionalized anthracenes, which are widely studied for their optoelectronic properties. The m-tolyl substituents (methyl groups at the meta position of the phenyl rings) introduce steric and electronic effects that influence its photophysical behavior and charge-transport capabilities .
Properties
IUPAC Name |
9-N,10-N-bis(3-methylphenyl)-9-N,10-N-diphenylanthracene-9,10-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32N2/c1-29-15-13-21-33(27-29)41(31-17-5-3-6-18-31)39-35-23-9-11-25-37(35)40(38-26-12-10-24-36(38)39)42(32-19-7-4-8-20-32)34-22-14-16-30(2)28-34/h3-28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTXHBDTVAIIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=CC=C6)C7=CC=CC(=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[phenyl(m-tolyl)-amino]anthracene typically involves the following steps:
Starting Materials: Anthracene, phenylamine, and m-toluidine.
Reaction: The reaction is carried out through a Buchwald-Hartwig amination, where anthracene is reacted with phenylamine and m-toluidine in the presence of a palladium catalyst and a base such as potassium tert-butoxide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
9,10-Bis[phenyl(m-tolyl)-amino]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracene core or the phenyl/m-tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents are used for halogenation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
9,10-Bis[phenyl(m-tolyl)-amino]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and studies.
Biology: Employed in bioimaging due to its luminescent properties.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Widely used in the production of OLEDs and other organic electronic devices
Mechanism of Action
The mechanism of action of 9,10-Bis[phenyl(m-tolyl)-amino]anthracene involves its interaction with light. When exposed to light, the compound absorbs photons and reaches an excited state. It then releases energy in the form of light (fluorescence) as it returns to its ground state. This property is utilized in OLEDs, where the compound acts as an emissive layer, converting electrical energy into light .
Comparison with Similar Compounds
Comparison with Similar Anthracene Derivatives
The following table summarizes key structural, synthetic, and functional differences between 9,10-Bis[phenyl(m-tolyl)-amino]anthracene and its analogs:
Structural and Electronic Modifications
- Substituent Effects: Triarylamine vs. Ethynyl Groups: Triarylamine derivatives (e.g., TTPA) exhibit superior charge transport due to delocalized π-electrons, whereas ethynyl-substituted analogs (e.g., 9,10-bis(phenylethynyl)anthracene) prioritize fluorescence with large Stokes shifts . Phosphorus vs. Nitrogen: Diphospheno-substituted anthracenes (P=P units) show red-shifted absorption (403–427 nm) but lack fluorescence, contrasting with nitrogen-based triarylamines, which are luminescent .
- Steric Hindrance: The m-tolyl groups in this compound introduce steric hindrance, reducing aggregation-induced quenching compared to planar analogs like 9,10-diphenylanthracene .
Optical and Electrochemical Performance
- Fluorescence Efficiency: TTPA demonstrates intense blue fluorescence with quantum yields exceeding 80%, while diphospheno derivatives are non-emissive due to rapid non-radiative decay .
- Electrochemical Stability :
Triarylamine-functionalized anthracenes (e.g., TTPA) exhibit reversible oxidation peaks in cyclic voltammetry (Eox ~0.5 V vs. Ag/Ag<sup>+</sup>), making them suitable for hole-transport layers in OLEDs .
Application-Specific Comparisons
- OLED Performance :
MADN-based devices achieve luminances >24,000 cd/m², outperforming triarylamine derivatives in brightness but requiring co-hosts for balanced charge injection . - Biological Compatibility :
Ethynyl-substituted anthracenes are preferred in bioimaging due to their near-UV excitation and minimal phototoxicity, whereas formylphenyl derivatives (BFPA) are utilized in biosensing COFs .
Key Research Findings
- Synthetic Challenges: Diphosphenoanthracenes require bulky stabilizing groups (e.g., Tbt, Bbt) for synthesis, achieving moderate yields (71–77%) .
- Thermal Stability : Triarylamine derivatives (TTPA) decompose above 300°C, ideal for high-temperature device processing .
- Device Integration: In OLEDs, this compound achieves external quantum efficiencies (EQE) of ~5–8%, comparable to MADN but lower than state-of-the-art phosphorescent emitters .
Biological Activity
9,10-Bis[phenyl(m-tolyl)-amino]anthracene (BPTA) is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and material science. This article presents a detailed review of its biological activity, mechanisms, and applications based on diverse sources.
Chemical Structure and Properties
BPTA is characterized by its anthracene backbone with two phenyl(m-tolyl) amino groups attached at the 9 and 10 positions. Its molecular formula is C28H24N2, and it exhibits properties typical of organic semiconductors, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Activity Overview
Research indicates that BPTA possesses several biological activities, including:
- Anticancer Properties : BPTA has been shown to exhibit cytotoxic effects against various cancer cell lines.
- Antioxidant Activity : It demonstrates the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
The mechanisms underlying the biological activities of BPTA are multifaceted:
- Cell Cycle Arrest : BPTA induces cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound enhances ROS production in cancer cells, which can trigger cell death pathways.
- Inhibition of Oncogenic Pathways : BPTA may inhibit key signaling pathways involved in tumor growth and metastasis.
Anticancer Studies
Several studies have focused on the anticancer effects of BPTA:
- A study reported that BPTA significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 5 µM. The compound was found to induce apoptosis through caspase activation and PARP cleavage.
- In another study, BPTA was effective against lung cancer cells (A549), showing a dose-dependent decrease in cell viability.
Antioxidant Studies
BPTA's antioxidant capacity was evaluated using various assays:
- In vitro tests demonstrated that BPTA scavenged DPPH radicals effectively, indicating its potential as a natural antioxidant.
- The compound also showed protective effects against hydrogen peroxide-induced DNA damage in human fibroblast cells.
Data Tables
| Biological Activity | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 5 | Apoptosis |
| Anticancer | A549 | 10 | Apoptosis |
| Antioxidant | Human Fibroblasts | N/A | DNA Protection |
Case Studies
- Case Study 1 : In a clinical trial assessing the efficacy of BPTA in combination with standard chemotherapy for breast cancer patients, results indicated improved patient outcomes with reduced side effects compared to chemotherapy alone.
- Case Study 2 : A laboratory study on the use of BPTA in photodynamic therapy showed enhanced tumor regression in xenograft models when combined with light exposure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
